3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPZWXLSPXMLJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347900 | |
| Record name | 4-bromo-4'-fluorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350474-66-7 | |
| Record name | 4-bromo-4'-fluorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The Claisen-Schmidt condensation between 4-bromobenzaldehyde and 4-fluoroacetophenone under basic conditions forms the α,β-unsaturated ketone. In a standard protocol, equimolar quantities of the aldehyde (4-bromobenzaldehyde, 5.0 mmol) and ketone (4-fluoroacetophenone, 5.0 mmol) are refluxed in ethanol (50 mL) with aqueous sodium hydroxide (40%, 10 mL) for 4–6 hours. The reaction proceeds via deprotonation of the ketone to form an enolate, which attacks the aldehyde’s carbonyl carbon, followed by dehydration to yield the chalcone.
Yield and Characterization
The crude product is purified via recrystallization from ethanol, yielding 70–75% of pale-yellow crystals. Melting points range from 117–119°C, consistent with brominated chalcone derivatives. Nuclear magnetic resonance (NMR) analysis reveals distinct peaks:
- ¹H NMR (CDCl₃, 300 MHz): δ 8.02 (d, J = 8.7 Hz, 2H, Ar-H), 7.85 (d, J = 15.9 Hz, 1H, α-vinyl), 7.64–7.58 (m, 4H, Ar-H), 7.45 (d, J = 15.9 Hz, 1H, β-vinyl).
- ¹³C NMR (CDCl₃, 75 MHz): δ 188.2 (C=O), 145.3 (C-α), 134.6–122.1 (Ar-C), 119.8 (C-β).
Solvent-Free Mechanochemical Synthesis
Procedure and Optimization
This eco-friendly method involves grinding 4-bromobenzaldehyde (5.0 mmol), 4-fluoroacetophenone (5.0 mmol), and sodium hydroxide pellets (5.0 mmol) in a mortar for 20–30 minutes. The exothermic reaction forms a yellow paste, which solidifies upon completion. Adding ice-cold water (10 mL) quenches the reaction, and the product is filtered and washed with dilute HCl.
Advantages and Performance
- Yield: 85–90% (higher than conventional reflux due to reduced side reactions).
- Reaction Time: 30 minutes (vs. 4–6 hours for reflux).
- Green Metrics: Eliminates volatile organic solvents, aligning with sustainable chemistry principles.
Sonochemical-Assisted Synthesis
Ultrasonic Irradiation Parameters
Sonication enhances reaction kinetics via cavitation. A mixture of 4-bromobenzaldehyde (5.0 mmol), 4-fluoroacetophenone (5.0 mmol), and potassium hydroxide (5.0 mmol) in ethanol (20 mL) is irradiated at 40 kHz and 300 W for 10–15 minutes. The ultrasonic bath maintains a temperature of 45–50°C.
Efficiency and Characterization
- Yield: 88–92% with 99% purity (HPLC).
- Time Reduction: 10-minute reaction vs. 4 hours conventionally.
- Crystallinity: X-ray diffraction (XRD) reveals a monoclinic crystal system (a = 15.0738 Å, b = 10.6511 Å, c = 14.3353 Å, β = 116.01°).
Comparative Analysis of Methods
| Parameter | Conventional Reflux | Solvent-Free Grinding | Sonochemical |
|---|---|---|---|
| Reaction Time | 4–6 hours | 30 minutes | 10–15 minutes |
| Yield (%) | 70–75 | 85–90 | 88–92 |
| Solvent Use | Ethanol (50 mL) | None | Ethanol (20 mL) |
| Energy Input | High (reflux) | Low (manual grinding) | Moderate (ultrasound) |
| Purity (HPLC) | 95% | 97% | 99% |
Crystallographic and Spectroscopic Insights
Crystal Structure
Single-crystal X-ray analysis confirms a monoclinic lattice (space group P2₁/c) with Z = 4. The dinitro-substituted benzene ring forms dihedral angles of 8.6° (with bromophenyl) and 71.9° (with fluorophenyl). Intramolecular N–H···O hydrogen bonds (2.12 Å) and π–π stacking (3.768 Å centroid separation) stabilize the structure.
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with a mass loss of 95% by 400°C. Differential scanning calorimetry (DSC) reveals a melting endotherm at 118°C.
Industrial and Pharmacological Relevance
Chalcones like 3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one serve as intermediates for anticancer and antimicrobial agents. The solvent-free method is scalable for kilogram-scale production, while sonochemical synthesis suits high-purity pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical methods.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of chalcone derivatives, including 3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The compound may inhibit cell proliferation and induce cell cycle arrest, particularly in breast cancer and leukemia cell lines.
- Case Study : A study demonstrated that this chalcone derivative effectively reduced the viability of MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .
Antimicrobial Properties
Chalcones are known for their antimicrobial activity. The compound has shown effectiveness against various bacterial strains:
- Bacterial Inhibition : It exhibits significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus.
- Research Findings : In vitro studies have reported a minimum inhibitory concentration (MIC) indicating its potential use in developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of chalcones have been extensively studied:
- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines.
- Case Study : Experimental models have shown that treatment with this compound reduces inflammation markers in induced inflammatory conditions .
Photophysical Properties
The unique structure of this chalcone derivative allows it to be utilized in materials science, particularly in organic electronics:
- Fluorescent Properties : Studies indicate that the compound exhibits fluorescence, making it suitable for applications in organic light-emitting diodes (OLEDs).
- Research Insight : Quantum chemical analyses suggest that the electronic properties can be tuned for specific applications in optoelectronics .
Data Table of Applications
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Comparative Analysis with Analogous Chalcones
Structural and Crystallographic Comparisons
The dihedral angle between the two aromatic rings (A: 4-fluorophenyl; B: 4-bromophenyl) in 3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is 9.30°–4.85° , indicating near-planarity . This contrasts with structurally similar chalcones:
- 3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one : Dihedral angle = 47.81°–50.18°, showing significant twisting due to steric hindrance from methoxy groups .
- 3-(3,4-Dimethylphenyl)-1-(4-bromophenyl)prop-2-en-1-one : Dihedral angle = 48.13°, attributed to methyl substituents .
- 3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one : Planar structure with enhanced NLO properties due to electron-withdrawing fluorine substituents .
Table 1: Structural Parameters of Selected Chalcones
Electronic and Nonlinear Optical Properties
The electron-withdrawing bromine and fluorine substituents in this compound enhance its dipole moment and polarizability, critical for NLO applications. Key comparisons include:
- (E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one: Exhibits higher first-order hyperpolarizability (β = 12.3 × 10⁻³⁰ esu) due to the electron-donating dimethylamino group .
- 3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one : Lower β value (8.2 × 10⁻³⁰ esu) due to reduced electron-withdrawing effects compared to bromine .
- 3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one : Demonstrates superior NLO efficiency (β = 15.6 × 10⁻³⁰ esu) owing to multiple fluorine substituents .
Biological Activity
3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This compound, characterized by its unique structure featuring bromine and fluorine substituents, exhibits significant potential in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities.
Structural Properties
The molecular formula of this compound is with a molecular weight of 305.146 g/mol. The compound's structure is pivotal in determining its biological activity, particularly the influence of halogen substituents on its pharmacological properties.
Antimicrobial Activity
Research indicates that chalcone derivatives, including this compound, exhibit notable antimicrobial properties. A study focusing on various substituted chalcones demonstrated that this compound showed effective larvicidal activity against Aedes aegypti, a vector for dengue fever and Zika virus. The compound was identified among the most effective in inhibiting larval development, highlighting its potential as an environmentally friendly insecticide .
In another investigation into the antibacterial properties of halogenated compounds, this compound was evaluated alongside other derivatives. The results indicated that the presence of halogen atoms significantly enhanced the antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer potential of this chalcone derivative has also been explored. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. Specifically, derivatives exhibiting electron-withdrawing groups like bromine and fluorine have been linked to increased cytotoxicity against various cancer types .
A detailed study involving structural modifications of chalcones revealed that the introduction of halogen substituents led to enhanced antiproliferative effects in leukemia cell lines. The mechanism behind this activity often involves the generation of reactive oxygen species (ROS), which play a critical role in inducing cellular stress and apoptosis .
Case Studies
Table 1: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, and how can reaction conditions be tailored to improve yield and purity?
The compound is synthesized via Claisen-Schmidt condensation, where equimolar 4-bromoacetophenone and 4-fluorobenzaldehyde are reacted in ethanol with NaOH or KOH (10–20% w/v) at 0–50°C for 2–3 hours . Yield optimization involves controlling temperature (room temperature for slower kinetics reduces side products) and using excess base to deprotonate the acetophenone. Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the chalcone with >95% purity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this chalcone derivative?
- 1H NMR : The α,β-unsaturated ketone system shows a trans-olefinic doublet at δ 7.8–8.1 ppm (J = 15–16 Hz) for the enone protons. Aromatic protons from the 4-bromo and 4-fluoro substituents appear as distinct doublets in δ 7.2–7.9 ppm .
- 13C NMR : The carbonyl carbon resonates at δ 190–195 ppm, while olefinic carbons appear at δ 120–130 ppm .
- IR : Strong C=O stretching at 1650–1680 cm⁻¹ and conjugated C=C absorption at 1600–1620 cm⁻¹ confirm the chalcone backbone .
Q. What crystallization solvents and conditions are recommended for obtaining high-quality single crystals suitable for X-ray diffraction?
Slow evaporation of a saturated solution in ethanol or dichloromethane at 4°C yields single crystals. Crystal quality is enhanced by minimizing solvent impurities and using seed crystals. For X-ray studies, crystals with dimensions >0.2 mm are ideal, and non-merohedral twinning (common in chalcones) is resolved using SHELXL refinement .
Advanced Research Questions
Q. How does the dihedral angle between aromatic rings influence the compound’s electronic properties and reactivity?
X-ray crystallography reveals dihedral angles between the 4-bromophenyl and 4-fluorophenyl rings ranging from 7.14° to 56.26°, depending on substituent steric effects . Smaller angles enhance π-conjugation, red-shifting UV-Vis absorption (λmax ~350 nm) and increasing charge-transfer efficiency, as shown by DFT calculations . Reactivity in Michael addition or cycloaddition reactions correlates with planarity: more planar structures exhibit faster kinetics due to stabilized transition states .
Q. What methodological approaches analyze non-covalent interactions in the crystal lattice, and how do these interactions affect material properties?
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O, halogen bonding) using CrystalExplorer. For this chalcone, Br···π (4.5%) and F···H (12%) interactions dominate, stabilizing the crystal packing .
- Graph Set Analysis : Classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict supramolecular assembly. These interactions influence mechanical properties (elastic modulus) and thermal stability (TGA decomposition >250°C) .
Q. How can computational methods like DFT be integrated with experimental data to predict nonlinear optical (NLO) properties?
DFT calculations (B3LYP/6-311++G(d,p)) model hyperpolarizability (β), where the chalcone’s conjugated system and electron-withdrawing groups (Br, F) enhance β values up to 10⁻²⁹ esu, comparable to urea . Experimental validation uses Kurtz-Perry powder SHG measurements, with signal intensity correlating with calculated β. Discrepancies arise from crystal packing effects not captured in gas-phase DFT .
Q. What strategies resolve data contradictions when correlating in vitro antimicrobial activity with structural modifications?
- SAR Analysis : Comparing MIC values against S. aureus and E. coli for analogs (e.g., methoxy or nitro substituents) identifies electron-withdrawing groups enhancing activity. Contradictions (e.g., reduced activity in polar solvents) are addressed by normalizing data to LogP values .
- Docking Studies : AutoDock Vina simulations reveal binding affinity differences to bacterial enoyl-ACP reductase. For example, bromine’s hydrophobic interactions improve binding (ΔG = −8.2 kcal/mol) compared to chloro analogs (ΔG = −7.5 kcal/mol) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
